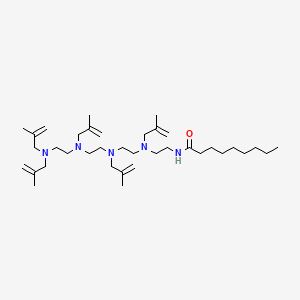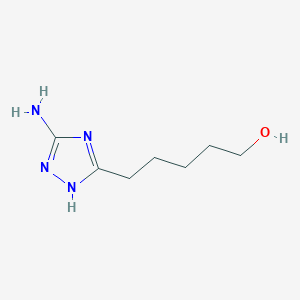
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
The synthesis of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be achieved through various synthetic routes. This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being investigated for its potential therapeutic properties, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant activities . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be compared with other similar compounds, such as 3-amino-1,2,4-triazole and 5-amino-1H-1,2,4-triazole . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Propiedades
Número CAS |
106693-09-8 |
|---|---|
Fórmula molecular |
C7H14N4O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol |
InChI |
InChI=1S/C7H14N4O/c8-7-9-6(10-11-7)4-2-1-3-5-12/h12H,1-5H2,(H3,8,9,10,11) |
Clave InChI |
SNBKBHXUIHOTRO-UHFFFAOYSA-N |
SMILES canónico |
C(CCC1=NC(=NN1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


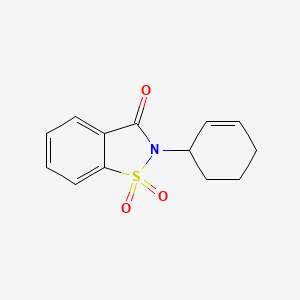
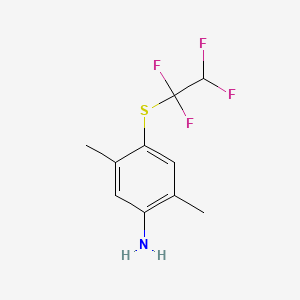
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


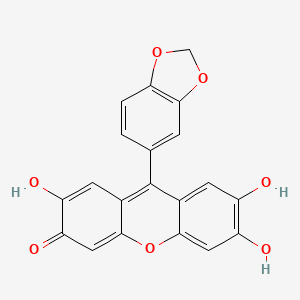
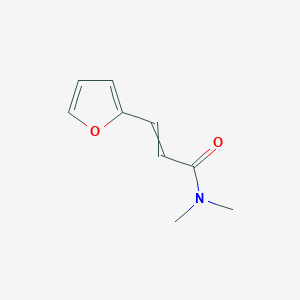
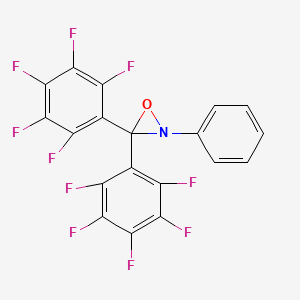

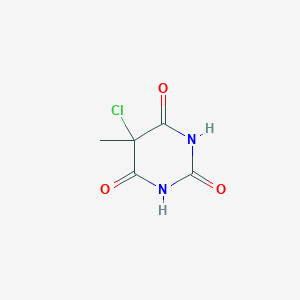
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
